Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate
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Overview
Description
Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate is a chemical compound with the molecular formula C12H12N2O3Li It is a lithium salt of an imidazole derivative, characterized by the presence of a 4-methoxyphenylmethyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate typically involves the reaction of 1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under inert atmosphere conditions to prevent moisture and air from affecting the reaction. The reaction mixture is stirred at room temperature until the formation of the desired lithium salt is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylate derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its biological activity. Further research is needed to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Lithium imidazole-2-carboxylate: Lacks the 4-methoxyphenylmethyl group, resulting in different chemical and biological properties.
1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylic acid: The parent acid form of the compound, without the lithium ion.
4-methoxyphenylmethyl imidazole: A simpler derivative without the carboxylate group.
Uniqueness
Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate is unique due to the combination of the lithium ion and the 4-methoxyphenylmethyl group attached to the imidazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.Li/c1-17-10-4-2-9(3-5-10)8-14-7-6-13-11(14)12(15)16;/h2-7H,8H2,1H3,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZFQDOJVRXPGE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=CC=C(C=C1)CN2C=CN=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11LiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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